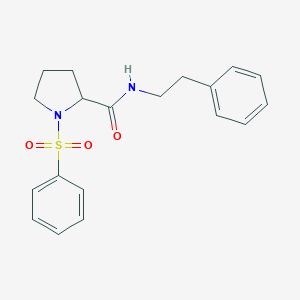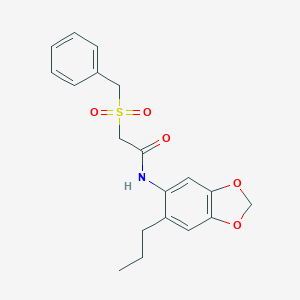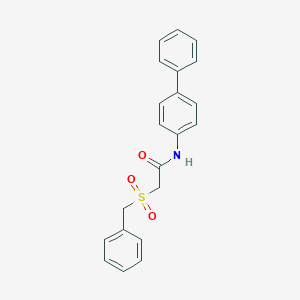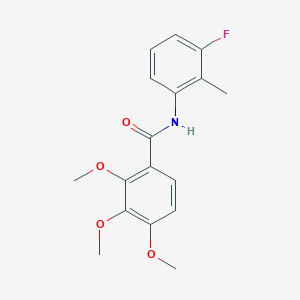![molecular formula C24H32N2O4 B496733 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B496733.png)
2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a benzamide moiety, and a tetrahydrofuran ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds The adamantylamine is first reacted with an appropriate acylating agent to form the adamantylamino intermediate This intermediate is then coupled with a benzoyl chloride derivative under controlled conditions to form the benzamide structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or tetrahydrofuran moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The benzamide moiety can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring may contribute to the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)propionamide
Uniqueness
Compared to similar compounds, 2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE stands out due to its specific structural features, such as the benzamide moiety, which may confer unique biological activities and chemical reactivity. The presence of the adamantyl group also enhances its stability and potential therapeutic applications.
Properties
Molecular Formula |
C24H32N2O4 |
|---|---|
Molecular Weight |
412.5g/mol |
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C24H32N2O4/c27-22(26-24-11-16-8-17(12-24)10-18(9-16)13-24)15-30-21-6-2-1-5-20(21)23(28)25-14-19-4-3-7-29-19/h1-2,5-6,16-19H,3-4,7-15H2,(H,25,28)(H,26,27) |
InChI Key |
STSZZKCKWYPCQT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496650.png)
![[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496651.png)
![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)
![2-(Isopentyloxy)-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496654.png)
![N-[2-(4-butoxyphenoxy)ethyl]propanamide](/img/structure/B496656.png)
![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)




![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)

![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496673.png)
